![molecular formula C13H15ClN4O B2979939 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea CAS No. 525578-20-5](/img/structure/B2979939.png)
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea, also known as CDC25A inhibitor II, is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in inhibiting the activity of CDC25A, a protein phosphatase that is overexpressed in many types of cancer cells.
Aplicaciones Científicas De Investigación
Anticancer Properties
A study by Feng et al. (2020) highlights the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, designed through computer-aided methods. These compounds showed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer), with certain derivatives demonstrating potent inhibitory activity comparable to the known anticancer agent sorafenib. This research identifies the derivatives as potential BRAF inhibitors for further investigation in cancer treatment (Feng et al., 2020).
Insecticide Activity
Research by Mulder and Gijswijt (1973) on compounds closely related to 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea demonstrated a novel class of insecticides with an unprecedented mode of action. These compounds showed a significant insecticidal activity by interfering with cuticle deposition in various insect species, providing a safe alternative to mammals. Their mechanism primarily results in a failure of insects to moult or pupate, leading to their death, indicating potential applications in pest control (Mulder & Gijswijt, 1973).
Gelation and Material Science
A study on low molecular weight hydrogelators, including compounds structurally related to 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea, by Lloyd and Steed (2011), explored their ability to form hydrogels in acidic conditions. The research found that the morphology and rheology of these gels could be tuned by the identity of the anion, suggesting applications in designing materials with specific physical properties for use in various scientific and industrial applications (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-9-10(8-18(2)17-9)7-15-13(19)16-12-5-3-11(14)4-6-12/h3-6,8H,7H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDFUCXGDSSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)
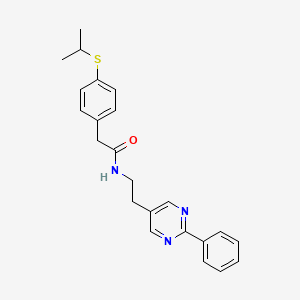

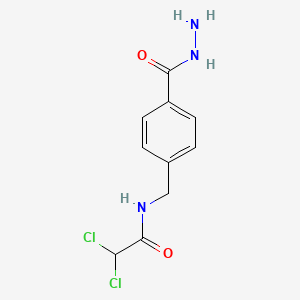
![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)

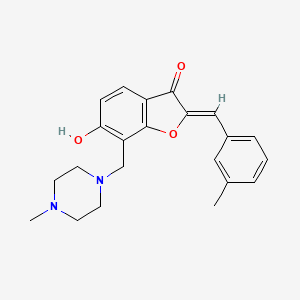
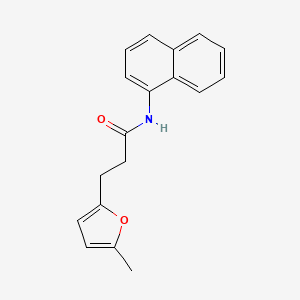
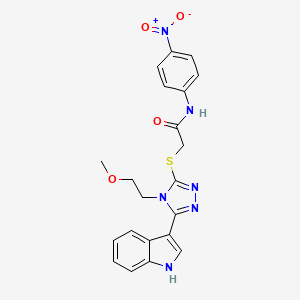
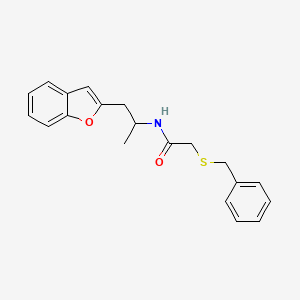

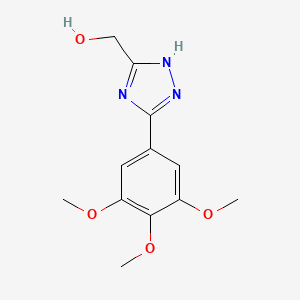

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)